6-(2-bromophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one
Description
Properties
IUPAC Name |
11-(2-bromophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrNOS/c23-16-10-4-3-9-15(16)22-19-20(13-7-1-2-8-14(13)21(19)25)24-17-11-5-6-12-18(17)26-22/h1-12,22,24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYXPQVJFUUVMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-bromophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromobenzaldehyde with indanone in the presence of a base can form the indeno[1,2-e][1,4]thiazepine core. The reaction conditions often involve refluxing in a suitable solvent such as ethanol or methanol, with catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(2-bromophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of thiazepine derivatives, including 6-(2-bromophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one, as antimicrobial agents. Research indicates that modifications in the structure can enhance activity against various pathogens. For instance, dihydrothiazepines have been explored as promising candidates for developing new antichlamydial drugs due to their selective activity against Chlamydia species .
Anticancer Properties
The compound has shown potential in cancer therapy through its ability to induce apoptosis in cancer cells. Studies suggest that thiazepine derivatives can interact with cellular pathways involved in tumor growth and survival, making them valuable in the design of anticancer agents .
Neuroprotective Effects
Research indicates that certain thiazepine compounds exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .
Synthesis Techniques
The synthesis of 6-(2-bromophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one can be achieved through various methods:
- One-Pot Synthesis : This method involves the reaction of 2-bromobenzaldehyde with appropriate amines and thioketones under acidic conditions to yield the desired thiazepine structure efficiently .
- Cyclization Reactions : Cyclization of substituted indanones with 2-aminothiophenol has been reported as an effective route to synthesize this compound .
Case Studies
Mechanism of Action
The mechanism of action of 6-(2-bromophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Structural and Electronic Modifications
The following table highlights key structural variations among analogs of the benzo[b]indeno[1,2-e][1,4]thiazepin-5-one core:
Key Observations :
- Electronic Effects : The 2-bromophenyl group in the target compound contrasts with electron-donating substituents (e.g., ethoxy in ), altering electronic density and reactivity. Bromine’s electronegativity may enhance binding to electron-rich biological targets.
- Steric Effects : Bulky substituents like bromine (in the target and 8-bromo analog ) could influence molecular conformation and steric accessibility.
Physicochemical Properties
Biological Activity
The compound 6-(2-bromophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one (CAS No. 488709-80-4) is a member of the thiazepine class of compounds. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H14BrNOS
- Molecular Weight : 420.3217 g/mol
- SMILES Notation : Brc1ccccc1C1Sc2ccccc2NC2=C1C(=O)c1c2cccc1
The structure features a fused thiazepine ring system with a bromophenyl substituent, which may influence its biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have indicated that thiazepine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 6-(2-bromophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 1.6 mg/mL |
| Staphylococcus aureus | 0.833 mg/mL |
| Bacillus subtilis | 0.052 mg/mL |
These results suggest that the compound may inhibit bacterial growth effectively at relatively low concentrations .
Anticancer Activity
The potential anticancer properties of thiazepine derivatives have also been explored. In vitro studies have demonstrated that certain derivatives can induce cytotoxic effects in cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HCT-116 | 16.19 ± 1.35 |
| MCF-7 | 17.16 ± 1.54 |
These values indicate that the compound has promising cytotoxic activity comparable to established chemotherapeutic agents like doxorubicin .
The biological activity of thiazepine derivatives is often attributed to their ability to interact with specific biological targets:
- Inhibition of Enzymatic Pathways : Many thiazepines act as inhibitors of key enzymes involved in cell proliferation and survival pathways.
- Disruption of Cell Membrane Integrity : The lipophilic nature of these compounds allows them to integrate into bacterial membranes, leading to increased permeability and cell death.
- Modulation of Signaling Pathways : Some studies suggest that these compounds may modulate signaling pathways associated with apoptosis in cancer cells.
Study on Antimicrobial Properties
A recent study investigated the antimicrobial efficacy of various thiazepine derivatives against common pathogens. The results highlighted that compounds with bromine substitutions exhibited enhanced activity against Staphylococcus aureus, suggesting a structure-activity relationship where halogenation plays a critical role in bioactivity .
Study on Cytotoxic Effects
In another study focusing on anticancer properties, a series of thiazepine derivatives were tested against human cancer cell lines. The findings revealed that the presence of specific functional groups, including bromophenyl moieties, significantly increased cytotoxicity compared to non-substituted analogs .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 6-(2-bromophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of this polycyclic compound requires careful selection of precursors (e.g., brominated aromatic systems) and controlled cyclization conditions. Challenges include regioselectivity in forming the thiazepine ring and avoiding side reactions like halogen displacement. Optimize via:
- Temperature Control : Lower temperatures (0–5°C) to minimize decomposition of reactive intermediates.
- Catalyst Screening : Use Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl-bromine bonds).
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
- Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | +20% yield |
| Catalyst | Pd(PPh₃)₄ | +15% efficiency |
| Solvent | DMF | +25% cyclization |
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine chromatographic and spectroscopic techniques:
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to detect impurities (<95% purity requires re-crystallization).
- NMR Analysis : Confirm bromine substitution patterns via H/C NMR (e.g., deshielded aromatic protons at δ 7.8–8.2 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 435.02) .
Q. What foundational physicochemical properties should be characterized for this compound?
- Methodological Answer : Prioritize solubility, stability, and thermal behavior:
- Solubility : Use shake-flask method in buffers (pH 1–7.4) and DMSO for biological assays.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td >200°C suggests thermal stability).
- LogP Measurement : Reverse-phase HPLC to estimate hydrophobicity (critical for membrane permeability) .
Advanced Research Questions
Q. How can computational modeling predict the environmental fate and ecotoxicological risks of this compound?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations:
- Environmental Persistence : Estimate half-life in soil/water using EPI Suite™ (e.g., brominated aromatics may resist biodegradation).
- Toxicity Prediction : Use ECOSAR to assess acute/chronic effects on aquatic organisms (e.g., LC50 for Daphnia magna).
- Metabolite Identification : Density functional theory (DFT) to simulate oxidative degradation pathways .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Address variability via:
- Dose-Response Curves : Re-test in standardized assays (e.g., IC50 in kinase inhibition assays with controls for ATP concentration).
- Meta-Analysis : Pool data from multiple studies (use Cochrane Review tools) to identify outliers or assay-specific artifacts.
- Structural Analog Comparison : Cross-reference with similar benzo-thiazepines to isolate substituent effects .
Q. How can AI-driven drug design improve target binding affinity or selectivity?
- Methodological Answer : Integrate machine learning (ML) with experimental feedback:
- Virtual Screening : Train ML models on kinase-inhibitor datasets (e.g., ChEMBL) to prioritize analogs with modified substituents.
- Binding Free Energy Calculations : Use molecular docking (AutoDock Vina) and MM-GBSA to rank binding poses.
- Synthetic Feasibility : Apply retrosynthesis tools (e.g., Chematica) to ensure proposed modifications are synthetically tractable .
Q. What experimental designs are robust for studying structure-activity relationships (SAR) in derivatives?
- Methodological Answer : Employ factorial design and multivariate analysis:
- Factor Screening : Vary substituents at positions 2 (bromophenyl) and 5 (ketone) using Taguchi methods.
- Response Surface Modeling : Relate structural changes to bioactivity (e.g., IC50) via partial least squares regression.
- Validation : Confirm SAR trends with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) .
Contradiction Analysis & Reproducibility
Q. How can researchers address discrepancies in reported synthetic yields?
- Methodological Answer : Systematically evaluate:
- Reagent Purity : Trace moisture in solvents or catalysts (e.g., Pd sources) can reduce yields by 10–30%.
- Oxygen Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.
- Scale-Up Effects : Pilot small-scale (1–5 mmol) vs. large-scale (50 mmol) syntheses to identify mass transfer limitations .
Q. What protocols ensure reproducibility in biological assay results across labs?
- Methodological Answer : Standardize:
- Compound Handling : Use identical DMSO stock concentrations (e.g., 10 mM) and freeze-thaw cycles.
- Cell Line Authentication : STR profiling for mammalian cells; passage number consistency (<20).
- Positive/Negative Controls : Include staurosporine (apoptosis inducer) and vehicle controls in all plates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
